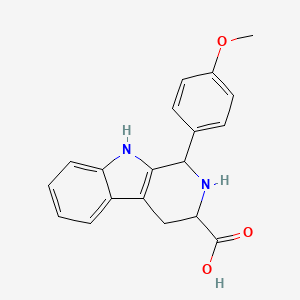

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of beta-carboline, a type of indole alkaloid, with a carboxylic acid group and a methoxyphenyl group attached. Beta-carbolines are found in a variety of plants and have been studied for their potential pharmacological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a beta-carboline core, a common structure in many natural alkaloids. This core would be modified by the presence of a methoxyphenyl group and a carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and reactivity could be influenced by the presence of the methoxyphenyl and carboxylic acid groups .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

This compound can be used in the synthesis of heterocycles . Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . The synthetic procedures of 1,2,3-triazoles through click chemistry are simple and high yielding to produce many substituted derivatives .

Production of Bioactive Compounds

The compound can be used in the production of bioactive compounds . A 2,3,4,9-tetrahydro-9H-pyrido[3,4-b]indole skeleton—known as tryptoline or tetrahydro-β-carboline—represents a large group of natural and synthetic alkaloids . Recently, tryptoline derivatives have attracted attention because of their anti-HIV, anti-inflammatory, anti-leishmanial, anti-trypanosomal, and anti-tumor activities .

Anti-Cancer Applications

The compound may have potential anti-cancer applications . For example, CB-012 is an anti-CLL-1 CAR-T cell therapy engineered with five genome edits, enabled by Caribou’s patented next-generation CRISPR technology platform, which uses Cas12a chRDNA genome editing to significantly improve the specificity of genome edits .

Antibacterial Activity

The compound may have potential antibacterial activity . The in vitro antibacterial activity of the compounds against some clinically important bacteria namely Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus (ATCC 25923), Enterococcus feacalis (ATCC 29212) was determined .

Data Protection in Scientific Research

While not a direct application of the compound, it’s worth noting that any scientific research involving this compound must adhere to data protection regulations . The European Data Protection Board (EDPB) released a document earlier this year in response to a request by the European Commission for clarifications on the application of the GDPR in the area of scientific health research .

Chemical Industry

The compound can be used in the chemical industry . For example, 4-Methoxyphenylboronic acid, a related compound, is available for purchase for research use .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as cannabidiol (cbd) are known to act on cannabinoid (cb) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems .

Mode of Action

These receptors are involved in many physiological processes, including cognition, pain sensation, appetite, memory, sleep, immune function, and mood .

Biochemical Pathways

Cbd, a similar compound, has shown to affect a variety of physiological targets of the endocannabinoid system within the body .

Pharmacokinetics

Similar compounds such as apixaban, which is also a 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine-3-carboxamide, have shown good bioavailability, low clearance and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions .

Result of Action

In particular, CBD has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic and has shown neuroprotective, anti-inflammatory, and antioxidant activity, among other currently investigated uses .

Action Environment

The action of similar compounds such as cbd can be influenced by factors such as the individual’s metabolism, the presence of other drugs, and the individual’s overall health status .

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-24-12-8-6-11(7-9-12)17-18-14(10-16(21-17)19(22)23)13-4-2-3-5-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALGDMAVNXHKCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(2-biphenylyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B6068237.png)

![1-benzyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6068254.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B6068257.png)

![methyl 5-[{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]-5-oxopentanoate](/img/structure/B6068275.png)

![methyl 4-(2-amino-3-cyano-8-hydroxy-5,6-dihydrobenzo[h]quinolin-4-yl)-1H-pyrazole-3-carboxylate](/img/structure/B6068284.png)

![N-methyl-5-(2-methylphenyl)-N-[2-(2-pyridinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6068293.png)

![2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide](/img/structure/B6068301.png)

![methyl 2-{[(2-dodecanoylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6068312.png)

![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6068320.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-7-methoxy-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6068322.png)

![3-cyclopropyl-5-(2-methoxy-1-naphthyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068332.png)